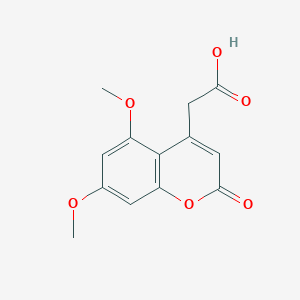![molecular formula C14H8BrClN2O B14197529 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- CAS No. 858117-61-0](/img/structure/B14197529.png)
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine ring system with a methanone group and a chlorophenyl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound shares a similar core structure but differs in the substituents attached to the pyrrolo[2,3-b]pyridine ring.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler compound that lacks the methanone and chlorophenyl groups but retains the pyrrolo[2,3-b]pyridine core.
Uniqueness
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
858117-61-0 |
|---|---|
Molecular Formula |
C14H8BrClN2O |
Molecular Weight |
335.58 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H8BrClN2O/c15-9-5-11-12(7-18-14(11)17-6-9)13(19)8-1-3-10(16)4-2-8/h1-7H,(H,17,18) |
InChI Key |
OCTBSAFWSLZSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


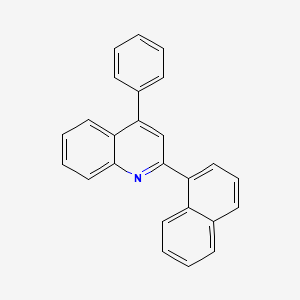
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
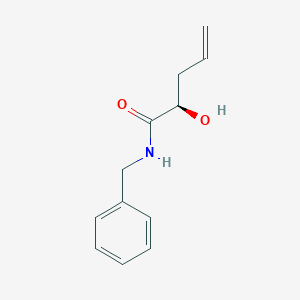
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
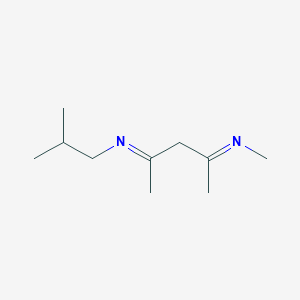
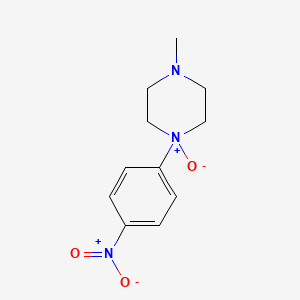
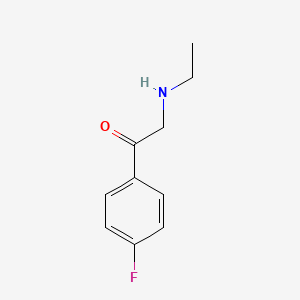
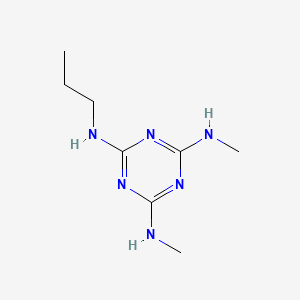
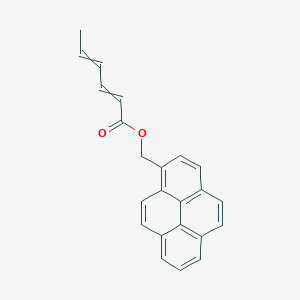
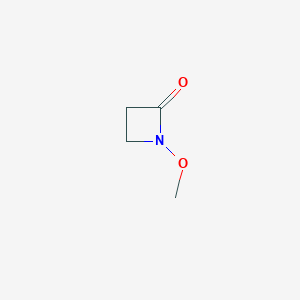
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
